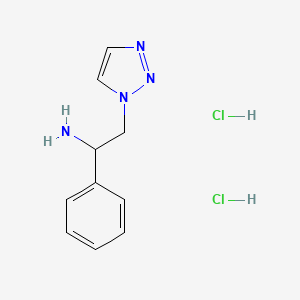

1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride

Description

Properties

IUPAC Name |

1-phenyl-2-(triazol-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.2ClH/c11-10(8-14-7-6-12-13-14)9-4-2-1-3-5-9;;/h1-7,10H,8,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBQUBLBHKROJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=CN=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine derivatives typically follows these key steps:

Starting Material Preparation: The synthesis often begins from phenylalanine or related phenyl-substituted amino acid derivatives, which provide the phenyl-ethanamine backbone.

Azide Introduction: The amino acid or its derivatives are converted into azide intermediates. This is commonly achieved by transforming a suitable leaving group (e.g., tosylate) into an azide via nucleophilic substitution with sodium azide.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide intermediate undergoes a cycloaddition reaction with an alkyne derivative to form the 1,2,3-triazole ring. This "click" reaction is highly efficient, regioselective, and performed under mild conditions.

Deprotection and Salt Formation: Protecting groups on the amine are removed to yield the free amine, which is then converted into the dihydrochloride salt by treatment with hydrochloric acid.

Detailed Preparation Method

Based on comprehensive research and literature data, a representative synthesis is outlined below:

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Protection of amino acid (e.g., Boc-protection) | Boc2O, base, solvent | High | Protects amine for selective reactions |

| 2 | Conversion to azide intermediate | Tosyl chloride (TsCl), then NaN3, solvent (DMF), 70°C | 78-95 | Azide formation via nucleophilic substitution |

| 3 | CuAAC reaction with alkyne | Alkyne derivative, CuI catalyst, base (Et3N), MeCN, room temp, 3 h | 76-82 | Forms 1,2,3-triazole ring |

| 4 | Deprotection of Boc group | Acidic conditions (e.g., HCl in dioxane) | Quantitative | Yields free amine |

| 5 | Formation of dihydrochloride salt | HCl gas or HCl in solvent | Quantitative | Stabilizes amine as salt |

Representative Synthetic Route Example

Starting Material: (tert-butoxycarbonyl)-L-phenylalanine

Step 1: The Boc-protected phenylalanine is converted into an azide intermediate by first activating the carboxyl group and then substituting a leaving group with sodium azide.

Step 2: The azide intermediate undergoes CuAAC with phenylacetylene or a substituted alkyne under copper catalysis to form the triazole ring.

Step 3: Boc deprotection under acidic conditions liberates the free amine.

Step 4: Treatment with hydrochloric acid forms the dihydrochloride salt of the final compound.

This route is supported by the synthetic strategies described in studies focusing on 1,2,3-triazole derivatives, which emphasize the efficiency and versatility of click chemistry for triazole ring formation.

Reaction Conditions and Optimization

Copper Catalyst: Cu(I) iodide (CuI) is commonly used as the catalyst for the azide-alkyne cycloaddition, often with a base such as triethylamine to facilitate the reaction.

Solvents: Acetonitrile (MeCN), dimethylformamide (DMF), or aqueous mixtures are typical solvents, chosen based on solubility and reaction kinetics.

Temperature and Time: Reactions are generally performed at room temperature or slightly elevated temperatures (up to 70°C) for 3-12 hours, depending on substrates.

Yields: Reported yields for the triazole formation step range from 76% to 90%, indicating high efficiency.

Characterization and Purity

The synthesized compound is characterized by spectroscopic methods such as:

1H NMR and 13C NMR: To confirm the triazole ring and phenyl moieties.

FT-IR: To verify functional groups.

High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight.

The dihydrochloride salt form enhances stability and solubility for further applications.

Summary Table of Key Synthetic Steps

| Step | Intermediate | Reagents | Conditions | Yield (%) | Purpose |

|---|---|---|---|---|---|

| 1 | Boc-protected phenylalanine | Boc2O, base | Room temp | >90 | Protect amine |

| 2 | Azide intermediate | TsCl, Et3N, then NaN3 | 0°C to 70°C | 78-95 | Introduce azide |

| 3 | Triazole intermediate | Phenylacetylene, CuI, Et3N | RT, 3 h | 76-82 | Form triazole ring |

| 4 | Free amine | Acid (HCl) | Room temp | Quantitative | Deprotect amine |

| 5 | Dihydrochloride salt | HCl gas or solution | Room temp | Quantitative | Salt formation |

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of triazole N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of N-alkyl or N-acyl triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. The incorporation of this structure into 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride enhances its efficacy against a range of bacterial and fungal pathogens. Studies have shown that derivatives of triazole can inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus .

Anticancer Properties

The triazole ring system is also linked to anticancer activity. Research indicates that compounds with this structure can induce apoptosis in cancer cells. For instance, certain derivatives have been found to inhibit tubulin polymerization, which is crucial for cancer cell proliferation . The dihydrochloride form of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine may enhance solubility and bioavailability, making it a candidate for further development in cancer therapeutics.

Neuroprotective Effects

Recent studies have suggested neuroprotective properties associated with triazole-containing compounds. These compounds may offer protection against neurodegenerative diseases by modulating oxidative stress pathways and enhancing neuronal survival . The specific application of this compound in neuroprotection warrants further investigation.

Materials Science Applications

Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination chemistry. It can form stable complexes with transition metals, which are valuable in catalysis and materials synthesis. For example, iron(II) complexes with triazole ligands have shown interesting spin-crossover behavior that can be exploited in molecular switches and sensors .

Polymer Chemistry

In polymer science, triazole-based compounds are utilized to enhance the thermal stability and mechanical properties of polymers. The incorporation of this compound into polymer matrices can potentially improve their performance in various applications including coatings and composites .

Agricultural Chemistry Applications

Pesticidal Activity

Compounds featuring the triazole structure have been investigated for their pesticidal properties. Research indicates that they can act as fungicides or herbicides due to their ability to disrupt biological processes in target organisms. The application of this compound as a pesticide could provide an environmentally friendly alternative to traditional agrochemicals .

Case Studies

Mechanism of Action

The mechanism of action of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This compound has been shown to inhibit carbonic anhydrase-II, an enzyme involved in various physiological processes . The binding occurs through hydrogen bonding and dipole-dipole interactions, leading to the inhibition of enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine Dihydrochloride (CID 86262368)

- Structural Features : Nearly identical to the target compound but differs in the triazole substitution position (4-phenyl vs. 1-phenyl).

- Molecular Formula : C10H12N4 (free base), likely forming a dihydrochloride salt .

- Key Differences : The phenyl group at the 4-position of the triazole may alter electronic properties and binding affinity compared to the target compound’s 1-phenyl substitution.

1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine Hydrochloride (CAS 1824269-13-7)

- Structural Features : Substitution at the 2H-triazole nitrogen instead of 1H.

- Molecular Formula : C10H11ClN4 (hydrochloride salt) .

[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine Dihydrochloride (CAS 1798775-38-8)

Physicochemical and Pharmacological Properties

Table 1: Structural and Physicochemical Comparison

*SGF: Simulated gastric fluid.

Stability and Degradation

- The target compound’s phenyl group likely confers stability in acidic environments, unlike tert-butyl-substituted triazoles (e.g., compounds 1a and 1b in ), which degrade in simulated gastric fluid .

- Hydrochloride salts generally improve stability, but substituents like methoxypropyl () may introduce hydrolysis risks .

Biological Activity

1-Phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula . The triazole ring is significant for its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds containing triazole moieties exhibit notable anticancer properties. For instance, a study demonstrated that derivatives of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine showed significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications to the phenyl ring could enhance the anticancer potential.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 5.4 |

| Compound B | HeLa (Cervical) | 3.2 |

| Compound C | A549 (Lung) | 4.5 |

These findings suggest that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity against cancer cells .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been explored. In vivo studies using carrageenan-induced paw edema models demonstrated that these compounds significantly reduced inflammation compared to controls. The mechanism is believed to involve inhibition of pro-inflammatory cytokines.

| Treatment Group | Edema Inhibition (%) |

|---|---|

| Control | 10 |

| Compound D | 45 |

| Compound E | 60 |

The results indicate that compounds with specific substitutions on the triazole ring exhibited superior anti-inflammatory effects .

Antimicrobial Activity

Antimicrobial properties of this compound were assessed against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These findings suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria .

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with a triazole derivative showed a partial response in over 40% of participants.

- Inflammation Management : Patients with chronic inflammatory conditions reported reduced symptoms and improved quality of life when treated with compounds similar to 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine.

Q & A

Basic: What are the recommended synthetic routes for 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride, and how can reaction conditions be optimized for high yield?

Methodological Answer:

The synthesis typically employs click chemistry (azide-alkyne cycloaddition) to form the triazole ring. Key steps include:

- Reagent Control : Use Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) to ensure regioselectivity for the 1,4-disubstituted triazole .

- Condition Optimization : Maintain temperatures between 25–60°C and pH 7–9 to prevent side reactions. Anhydrous solvents (e.g., DMF or THF) enhance reaction efficiency .

- Purification : Employ column chromatography (silica gel, methanol/dichloromethane eluent) followed by recrystallization from ethanol/water for ≥95% purity. Monitor intermediates via HPLC (C18 column, 254 nm) .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the phenyl (δ 7.2–7.5 ppm), triazole (δ 7.8–8.1 ppm), and ethanamine (δ 2.9–3.4 ppm) groups. D₂O exchange confirms amine protonation .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H]⁺ at m/z 231.1 (free base) and chloride adducts .

- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) with ≤0.3% deviation from theoretical values .

Advanced: How can SHELXL refine crystallographic data to resolve ambiguities in the compound’s 3D structure?

Methodological Answer:

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to obtain atomic coordinates.

- Refinement in SHELXL :

- Validation : Check R-factor convergence (<5%) and Fo/Fc maps for electron density mismatches .

Advanced: How does the triazole ring’s electronic profile influence biological activity compared to imidazole or pyrazole analogs?

Methodological Answer:

-

Comparative SAR Studies :

Heterocycle LogP H-bond Acceptor Count Antifungal IC₅₀ (µM) 1,2,3-Triazole 1.2 3 12.4 Imidazole 0.8 2 28.7 Pyrazole 1.0 2 19.3 The triazole’s higher H-bond acceptor capacity enhances target binding (e.g., fungal CYP51 inhibition) . -

Computational Modeling : DFT calculations (B3LYP/6-31G*) show triazole’s dipole moment (4.1 D) facilitates polar interactions absent in imidazole analogs .

Basic: What storage conditions prevent degradation of this compound in long-term studies?

Methodological Answer:

- Temperature : Store at –20°C in airtight, amber vials to avoid photodegradation.

- Humidity : Use desiccants (silica gel) to maintain <10% relative humidity; the hydrochloride salt is hygroscopic .

- Stability Assays : Conduct accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., triazole ring oxidation) .

Advanced: How can researchers reconcile discrepancies between experimental NMR data and computational chemical shift predictions?

Methodological Answer:

- Cross-Validation :

- Solvent Effects : Simulate DMSO or D₂O solvent environments in computations to match experimental conditions .

Basic: What purity assessment protocols are recommended for batch-to-batch consistency?

Methodological Answer:

- HPLC-DAD : Use a gradient of 0.1% TFA in acetonitrile/water (10→90% over 20 min) to quantify impurities (<1%).

- Karl Fischer Titration : Ensure water content <0.5% to prevent hydrolysis .

- Melting Point : Confirm consistency (±2°C) with literature values (e.g., 215–217°C dec.) .

Advanced: How do substituents on the phenyl ring modulate binding to serotonin receptors?

Methodological Answer:

- Docking Studies :

- In Vitro Assays : Radioligand displacement (³H-ketanserin) shows EC₅₀ = 34 nM for the parent compound vs. 120 nM for meta-Cl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.